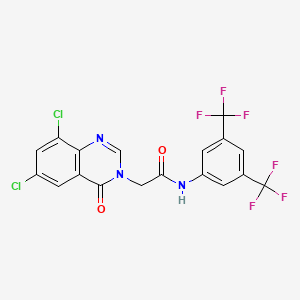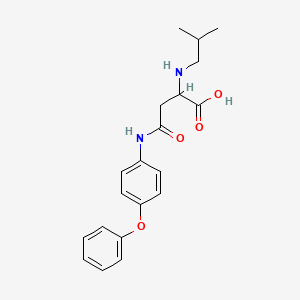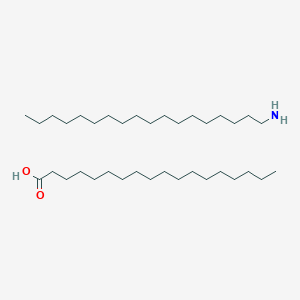
Stearic acid, octadecylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearic acid, octadecylamine salt is a chemical compound formed by the reaction of stearic acid and octadecylamine. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. Octadecylamine is a long-chain primary amine. The combination of these two compounds results in a salt with unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, octadecylamine salt typically involves the neutralization reaction between stearic acid and octadecylamine. The reaction can be represented as follows:
C18H36O2+C18H37NH2→C36H75NO2
This reaction is usually carried out in an organic solvent such as ethanol or hexane, under mild heating to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the mixing of stearic acid and octadecylamine in a heated oil phase, typically at temperatures between 60-70°C. The mixture is stirred until a homogeneous solution is obtained, followed by cooling to precipitate the salt .
化学反应分析
Types of Reactions: Stearic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The amine group in octadecylamine can participate in substitution reactions, such as the Michael addition reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Michael addition reactions often use acrylonitrile as a reagent.
Major Products:
Oxidation: Produces oxides of stearic acid and octadecylamine.
Reduction: Yields stearic acid and octadecylamine.
Substitution: Forms substituted amine derivatives.
科学研究应用
Stearic acid, octadecylamine salt has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of lipid monolayers and bilayers for studying membrane properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of superhydrophobic surfaces and as an anti-caking agent in fertilizers.
作用机制
The mechanism of action of stearic acid, octadecylamine salt involves its interaction with lipid membranes and proteins. The long hydrophobic chains of stearic acid and octadecylamine allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
Stearic Acid: A saturated fatty acid with similar hydrophobic properties.
Octadecylamine: A long-chain primary amine with comparable chemical reactivity.
N-Octadecyl-1,3-diaminopropane: A derivative of octadecylamine with additional functional groups.
Uniqueness: Stearic acid, octadecylamine salt is unique due to its combined properties of both stearic acid and octadecylamine. This combination results in a compound with enhanced surface activity, making it particularly useful in applications requiring surfactants and emulsifiers .
属性
CAS 编号 |
16835-63-5 |
|---|---|
分子式 |
C36H75NO2 |
分子量 |
554.0 g/mol |
IUPAC 名称 |
octadecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20) |
InChI 键 |
GLPXGXQOVMEKIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


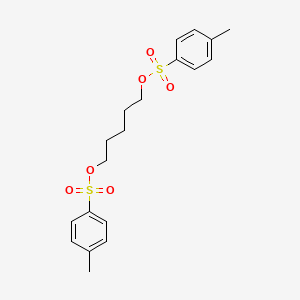

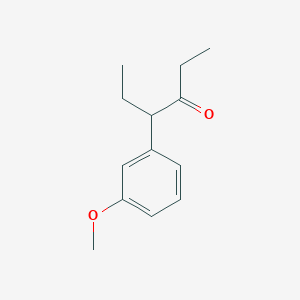
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
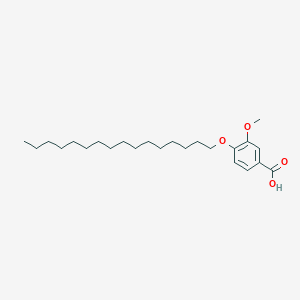
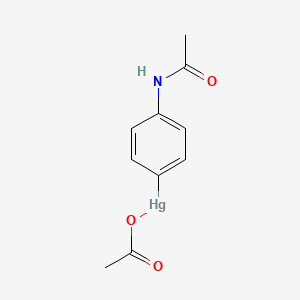

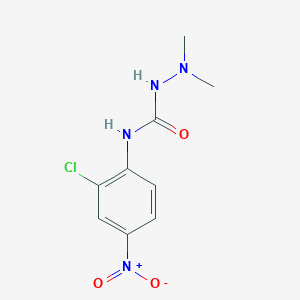

![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

